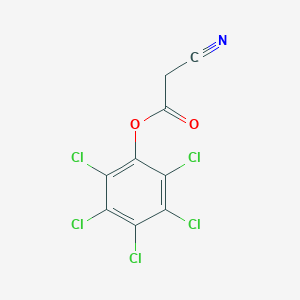
Pentachlorophenyl Cyanoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentachlorophenyl Cyanoacetate is an organic compound that belongs to the family of cyanoacetates It is characterized by the presence of a pentachlorophenyl group attached to a cyanoacetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pentachlorophenyl Cyanoacetate typically involves the reaction of pentachlorophenol with cyanoacetic acid or its derivatives. One common method involves the esterification of cyanoacetic acid with pentachlorophenol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with the desired specifications .
Análisis De Reacciones Químicas
Types of Reactions
Pentachlorophenyl Cyanoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted pentachlorophenyl derivatives .
Aplicaciones Científicas De Investigación
Pentachlorophenyl Cyanoacetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, adhesives, and coatings due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of Pentachlorophenyl Cyanoacetate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the pentachlorophenyl group can interact with various biological macromolecules. These interactions can lead to the modulation of enzymatic activities, disruption of cellular processes, or inhibition of microbial growth .
Comparación Con Compuestos Similares
Similar Compounds
Pentachlorophenol: A related compound used as a pesticide and disinfectant.
Cyanoacetic Acid: A precursor in the synthesis of cyanoacetates and other derivatives.
Ethyl Cyanoacetate: Another cyanoacetate used in organic synthesis and as an intermediate in the production of pharmaceuticals
Uniqueness
Pentachlorophenyl Cyanoacetate is unique due to the combination of the pentachlorophenyl group and the cyanoacetate moiety. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activities, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C9H2Cl5NO2 |
|---|---|
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
(2,3,4,5,6-pentachlorophenyl) 2-cyanoacetate |
InChI |
InChI=1S/C9H2Cl5NO2/c10-4-5(11)7(13)9(8(14)6(4)12)17-3(16)1-2-15/h1H2 |
Clave InChI |
LVJLBAOLANVTDO-UHFFFAOYSA-N |
SMILES canónico |
C(C#N)C(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


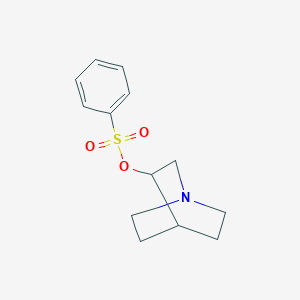

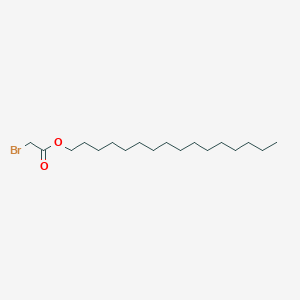
![2-[1-(3-Bromophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13414531.png)
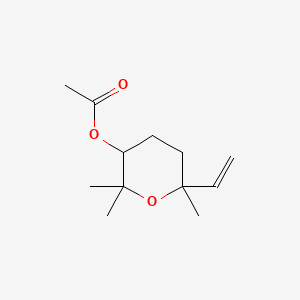
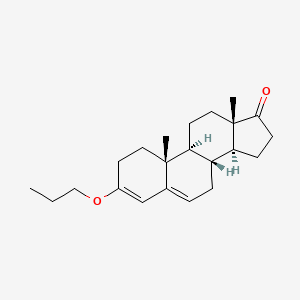

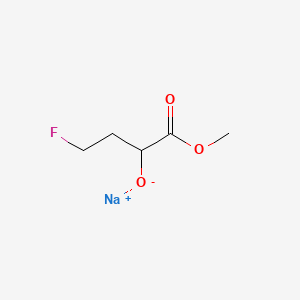

![trideuteriomethyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13414563.png)

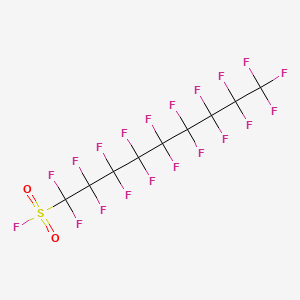
![methyl 7-[(1R,2R,3R)-2-[(E)-4,4-dimethyloct-1-enyl]-3-hydroxy-5-oxocyclopentyl]heptanoate](/img/structure/B13414572.png)

